3,4-Difluoro-4'-methyl-1,1'-biphenyl
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Overview
Description
3,4-Difluoro-4’-methyl-1,1’-biphenyl: is an organic compound with the molecular formula C13H10F2 It is a derivative of biphenyl, where two fluorine atoms are substituted at the 3 and 4 positions of one phenyl ring, and a methyl group is substituted at the 4’ position of the other phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Difluoro-4’-methyl-1,1’-biphenyl typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-difluorobenzene and 4-methylbiphenyl.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling. This reaction is performed in the presence of a base, typically potassium carbonate, and a solvent like toluene or ethanol.
Catalyst: Palladium acetate or palladium chloride is commonly used as the catalyst.
Temperature and Time: The reaction is typically conducted at elevated temperatures (around 80-100°C) for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of 3,4-Difluoro-4’-methyl-1,1’-biphenyl follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: Depending on the scale, batch reactors or continuous flow reactors are used to optimize the reaction conditions and improve yield.
Purification: The product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: 3,4-Difluoro-4’-methyl-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding biphenyl derivatives with different oxidation states. Reduction reactions can also be performed to modify the functional groups.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex biphenyl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used in the presence of a suitable solvent like dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products: The major products formed from these reactions include various substituted biphenyl derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
3,4-Difluoro-4’-methyl-1,1’-biphenyl has several scientific research applications, including:
Biology: The compound is studied for its potential biological activity and interactions with biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor for drug development.
Industry: It is used in the development of advanced materials, including liquid crystals and polymers, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3,4-Difluoro-4’-methyl-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The compound can:
Bind to Receptors: It may bind to specific receptors or enzymes, modulating their activity.
Alter Cellular Pathways: By interacting with cellular components, it can influence various biochemical pathways, leading to changes in cellular function.
Induce Conformational Changes: The compound can induce conformational changes in proteins or other macromolecules, affecting their function and activity.
Comparison with Similar Compounds
3,4-Difluoro-1,1’-biphenyl: Similar structure but lacks the methyl group at the 4’ position.
4-Methyl-1,1’-biphenyl: Similar structure but lacks the fluorine atoms at the 3 and 4 positions.
3,4,5-Trifluoro-4’-methyl-1,1’-biphenyl: Contains an additional fluorine atom at the 5 position.
Uniqueness: 3,4-Difluoro-4’-methyl-1,1’-biphenyl is unique due to the specific arrangement of fluorine atoms and the methyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C13H10F2 |
---|---|
Molecular Weight |
204.21 g/mol |
IUPAC Name |
1,2-difluoro-4-(4-methylphenyl)benzene |
InChI |
InChI=1S/C13H10F2/c1-9-2-4-10(5-3-9)11-6-7-12(14)13(15)8-11/h2-8H,1H3 |
InChI Key |
LZFVBOHSKRRDEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=C(C=C2)F)F |
Origin of Product |
United States |
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